1-Bromo-10-fluorodecane
Description
Contextualization within Bifunctional Halogenated Alkanes Research
Bifunctional halogenated alkanes are organic compounds that possess two halogen atoms, which can be the same or different. These compounds are of significant interest in organic chemistry due to the distinct reactivity profiles of the carbon-halogen bonds. The reactivity of halogens in alkanes varies, with fluorine being highly reactive in its elemental form and iodine being relatively inert. numberanalytics.com When incorporated into an alkane chain, the resulting carbon-halogen bond strength and leaving group ability differ, which allows for selective chemical transformations.
In the case of 1-Bromo-10-fluorodecane, the molecule features a bromine atom at one end of the decane (B31447) chain and a fluorine atom at the other. innospk.com The carbon-bromine bond is significantly more reactive and a better leaving group in nucleophilic substitution and cross-coupling reactions compared to the very strong and generally unreactive carbon-fluorine bond. innospk.com This differential reactivity is a cornerstone of its utility. While related monofunctional compounds like 1-bromodecane (B1670165) and 1-fluorodecane (B1670041) are useful reagents in their own right, the combination of both functionalities in one molecule offers chemists the ability to perform sequential and site-selective reactions. chemsynthesis.comnist.gov The study of halogenated alkanes has been extensive, driven by their applications as solvents, refrigerants, and intermediates in the synthesis of pharmaceuticals and pesticides. numberanalytics.com Bifunctional variants like this compound represent a more advanced class of building blocks within this field.
Significance in Advanced Organic Synthesis and Functional Material Design
The primary significance of this compound lies in its role as a versatile intermediate for constructing more complex molecules. innospk.comnbinno.com Its dual halogen functionality is particularly advantageous in multi-step syntheses. innospk.com
In organic synthesis, the bromo group serves as a reactive handle for introducing new functional groups through reactions like nucleophilic substitutions or for forming new carbon-carbon bonds via Grignard reactions or transition-metal-catalyzed cross-couplings. innospk.com The inertness of the fluoro group under these conditions ensures it remains intact for subsequent transformations or as a permanent feature in the final product. The fluorine atom can enhance the metabolic stability and alter the electronic properties of a molecule, which is a highly desirable feature in the design of pharmaceuticals and agrochemicals. innospk.com
A plausible synthetic route to this compound involves the fluorination of 1-bromodecane using a fluorinating agent, or a multi-step process starting with the bromination of decane followed by fluorination. nbinno.com
In the field of functional material design, the incorporation of fluorine is known to impart unique properties such as hydrophobicity, thermal stability, and chemical resistance. This compound can be used to introduce a ten-carbon fluorinated tail into other molecules. The bromo- functionality acts as an anchor point to attach these fluorinated chains to polymer backbones or surfaces, potentially for creating specialty polymers and surfactants. lookchem.com This allows for the precise engineering of material properties at the molecular level.
Current Research Landscape and Academic Gaps for this compound
Currently, this compound is recognized primarily as a commercially available chemical intermediate. innospk.comnbinno.com Its applications are noted in broad terms within the pharmaceutical, agrochemical, and material science industries. nbinno.com However, there is a discernible gap in the academic literature regarding dedicated and in-depth studies on this specific compound.
The existing information is largely found in chemical supplier catalogs and patents, rather than in peer-reviewed scientific journals focusing on its unique reactivity or synthetic applications. While the general principles of halogenated alkane chemistry are well-established, detailed mechanistic studies, reaction optimization, and exploration of the full synthetic potential of this compound are not widely published.
Furthermore, there is a notable absence of publicly accessible, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry in established scientific databases. nist.govqmul.ac.uk Such data is fundamental for researchers to verify the structure and purity of the compound and its reaction products.
Future research could systematically explore the selective transformations of the C-Br bond in the presence of the C-F bond. Additionally, a significant opportunity exists to investigate its use as a building block for novel functional materials, such as liquid crystals, specialized coatings, or as a linker in medicinal chemistry to create new therapeutic agents. Investigating and documenting its properties and reactions would fill a significant void in the current chemical literature.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-10-fluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOWVHGOABEVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187037 | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-61-2 | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-bromo-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 10 Fluorodecane and Derivatives
Established Synthetic Pathways for 1-Bromo-10-fluorodecane
Halogen Exchange Reactions for Fluorination
A primary and straightforward method for synthesizing this compound involves a halogen exchange reaction, specifically a Finkelstein reaction. This approach typically starts with a more readily available dihalogenated precursor, 1,10-dibromodecane (B1670030). researchgate.netnbinno.com The core of this transformation is the substitution of one bromine atom with a fluorine atom.
The reaction is commonly carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorinating agent. nbinno.comrsc.org The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often employed to enhance the nucleophilicity of the fluoride ion. nbinno.com The use of crown ethers or phase-transfer catalysts can also facilitate the reaction by improving the solubility and reactivity of the fluoride salt. google.com
The reaction proceeds via a nucleophilic substitution mechanism (SN2). The fluoride ion attacks one of the carbon atoms bonded to a bromine atom, displacing the bromide ion as a leaving group. Controlling the stoichiometry of the fluorinating agent is key to achieving monosubstitution and preventing the formation of 1,10-difluorodecane. By using a limited amount of the fluoride source, the synthesis can be directed towards the desired this compound.
Recent advancements have explored the use of ionic liquids as solvents, which can enhance the reactivity of potassium fluoride and improve the selectivity of the fluorination process, often eliminating the formation of alkene byproducts. nih.gov Additionally, heterogeneous catalysis using alumina-supported reagents has been shown to be effective for halogen exchange in long-chain alkyl halides. nih.govacs.org
Table 1: Conditions for Halogen Exchange Fluorination
| Fluorinating Agent | Catalyst/Solvent | Precursor | Product | Reference |
|---|---|---|---|---|
| Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | 1,10-Dibromodecane | This compound | nbinno.com |
| Calcium Fluoride (CaF₂) | Crown Ether / Anhydrous Polar Basic Organic Solvent | 1-Bromodecane (B1670165) | 1-Fluorodecane (B1670041) | google.com |
Derivatization from Omega-Bromoalcohols
An alternative and well-established route to this compound begins with an ω-bromoalcohol, specifically 10-bromodecan-1-ol. beilstein-journals.orgchemsrc.comchembk.com This method involves the conversion of the hydroxyl group into a fluoride.
The synthesis of the precursor, 10-bromodecan-1-ol, can be achieved through the partial bromination of 1,10-decanediol (B1670011). acs.org This reaction is often performed using aqueous hydrobromic acid (HBr) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. acs.org Careful control of the reaction conditions is necessary to favor the formation of the monobrominated product over the dibrominated byproduct, 1,10-dibromodecane. acs.org
Once 10-bromodecan-1-ol is obtained, the hydroxyl group is typically activated to facilitate nucleophilic substitution. This can be done by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. The subsequent reaction with a fluoride source, like potassium fluoride, then yields this compound.
Alternatively, direct fluorination of the alcohol can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. alfa-chemistry.com These reagents directly convert the alcohol to the corresponding fluoride under relatively mild conditions.
Table 2: Synthesis via Derivatization of 10-Bromodecan-1-ol
| Step | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| 1. Bromination | 1,10-Decanediol, HBr (aq), Phase-Transfer Catalyst | 10-Bromodecan-1-ol | acs.org |
Emerging and Stereoselective Synthetic Strategies
Decarboxylative Halogenation in Long-Chain Bifunctional Alkane Synthesis
Decarboxylative halogenation, a reaction that converts carboxylic acids into organic halides, presents an emerging strategy for the synthesis of bifunctional alkanes. nih.govacs.org This method, often referred to as a Hunsdiecker-type reaction, involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govpku.edu.cn
For the synthesis of long-chain bifunctional alkanes, this approach could start from a dicarboxylic acid. For instance, α,ω-dicarboxylic acids with long alkyl chains can be converted to the corresponding dibromides. nih.gov To synthesize a bromo-fluoro derivative, a selective monofluorination followed by a decarboxylative bromination, or vice versa, would be required.
Recent developments in this area focus on milder and more efficient catalytic systems. Photoredox catalysis using copper or other transition metals has shown promise in promoting decarboxylative halogenation under visible light, offering a potentially more sustainable and selective route. rsc.orgprinceton.edu These methods often proceed through radical intermediates, providing alternative reactivity patterns compared to traditional ionic pathways. pku.edu.cnprinceton.edu
While not yet a standard method for this compound, the principles of decarboxylative halogenation offer a flexible platform for accessing various bifunctional alkanes from readily available carboxylic acid precursors. nih.gov
Asymmetric Approaches to Chiral Fluoroalkane Scaffolds
The development of methods for the asymmetric synthesis of chiral fluoroalkanes is a significant area of modern organic chemistry, driven by the importance of fluorine in medicinal chemistry. nih.govnih.gov While the synthesis of chiral this compound has not been specifically detailed, general strategies for creating stereogenic centers containing fluorine can be considered.
One approach involves the stereoselective fluorination of a prochiral substrate. This can be achieved using chiral catalysts to control the facial selectivity of the fluorinating agent's attack. nih.govrsc.org For example, enantioselective fluorination of aldehydes or ketones followed by further transformations could introduce a chiral fluorine-bearing center. nih.gov
Another strategy is the use of chiral building blocks. For instance, a chiral fluoro-iodo acetic acid has been used as an electrophile in asymmetric alkylation reactions to construct fluorinated stereocenters. nih.gov Similarly, biocatalytic methods, such as the use of ene reductases for the asymmetric reduction of α-fluoroenones, are emerging as powerful tools for producing enantiomerically enriched fluoroalkanes. chemrxiv.org
Transition metal-catalyzed cross-coupling reactions are also being explored for the enantioselective synthesis of fluoroalkanes. researchgate.net Nickel-catalyzed Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes with a chiral diamine ligand have been shown to produce chiral β-, γ-, δ-, and ε-fluoroalkanes with good enantioselectivity. researchgate.net Furthermore, stereospecific fluorination of configurationally stable organometallic nucleophiles, such as alkylcarbastannatranes, offers a route to highly enantioenriched alkyl fluorides. nih.gov
Precursor Chemistry and Synthetic Accessibility of Related Bifunctional Decanes
The synthesis of this compound relies on the availability of suitable precursors, primarily 1,10-dibromodecane and 10-bromodecan-1-ol.
1,10-Dibromodecane is a commercially available compound that can be synthesized from 1,10-decanediol. chemicalbook.com A common laboratory preparation involves treating 1,10-decanediol with aqueous hydrobromic acid (HBr), often with a co-solvent like octane, and heating to drive the reaction to completion through the removal of water via a Dean-Stark trap. chemicalbook.com
10-Bromodecan-1-ol is a key intermediate that allows for differential functionalization of the two ends of the decane (B31447) chain. chemicalbook.comchemspider.com As mentioned previously, it is typically synthesized by the monobromination of 1,10-decanediol. acs.org An optimized process using a phase-transfer catalyst can achieve good yields of the desired bromoalkanol while minimizing the formation of the dibrominated byproduct. acs.org 10-Bromodecan-1-ol itself is a valuable precursor for the synthesis of various other bifunctional decanes and more complex molecules. beilstein-journals.orgchemsrc.com
The accessibility of these precursors is crucial for the practical synthesis of this compound and its derivatives. The ability to selectively modify each end of the ten-carbon chain makes these compounds versatile building blocks in organic synthesis.
Table 3: Key Precursors and their Synthesis
| Precursor | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| 1,10-Dibromodecane | 1,10-Decanediol | 48% aq HBr, Octane | chemicalbook.com |
Synthesis of Halogenated Decanoic Acid Intermediates
The preparation of terminally halogenated decanoic acids is a fundamental step in accessing various functionalized long-chain alkanes. These intermediates, namely 10-bromodecanoic acid and 10-fluorodecanoic acid, serve as pivotal precursors.
10-Bromodecanoic Acid
A well-established route to 10-bromodecanoic acid begins with the selective monobromination of 1,10-decanediol. The diol is treated with hydrobromic acid to yield 10-bromo-1-decanol. Subsequent oxidation of the terminal alcohol group furnishes the desired carboxylic acid. A detailed experimental procedure involves heating 1,10-decanediol with 48% aqueous hydrobromic acid, followed by oxidation of the resulting 10-bromo-1-decanol with chromic acid in acetone (B3395972) to produce 10-bromodecanoic acid as a white solid.
An alternative one-step method involves the reaction of 10-hydroxydecanoic acid with sodium bromide and concentrated sulfuric acid in a glacial acetic acid solvent. This process generates 10-bromodecanoic acid directly, with reported yields as high as 94.8% after purification.
Table 1: Synthesis of 10-Bromodecanoic Acid from 1,10-Decanediol
| Step | Starting Material | Reagents | Product | Yield |
| 1. Monobromination | 1,10-Decanediol | 48% HBr, Toluene | 10-Bromo-1-decanol | 92% |
| 2. Oxidation | 10-Bromo-1-decanol | CrO₃, H₂SO₄, Water, Acetone | 10-Bromodecanoic acid | 73% |
10-Fluorodecanoic Acid
10-Fluorodecanoic acid (C₁₀H₁₉FO₂) is a critical fluorinated intermediate. nih.gov The incorporation of a fluorine atom at the terminal position imparts unique chemical properties due to fluorine's high electronegativity. General synthetic strategies for producing α-monofluoroalkanoic acids can be adapted for terminal fluorination. cdnsciencepub.com One common approach involves the nucleophilic substitution of a suitable leaving group (e.g., bromide, tosylate) on a decanoic acid ester with a fluoride source, followed by hydrolysis of the ester.
Another established strategy for introducing fluorine is the reaction of an alkene with a reagent system like anhydrous hydrogen fluoride and N-bromoacetamide, which results in a vicinal fluorobromide. cdnsciencepub.com Subsequent chemical steps can then be used to convert this intermediate into the desired fluorinated acid. The fluoromalonate route, which utilizes diethyl monofluoromalonate, offers a less vigorous alternative suitable for substrates with sensitive functional groups. cdnsciencepub.com
Development of Versatile Halogenated Decane Building Blocks
In organic synthesis, a "building block" is a molecule with specific reactive functional groups that can be used to assemble more complex molecular structures reliably. nbinno.com Halogenated hydrocarbons, particularly those with two different halogens, are highly prized as versatile building blocks because the distinct reactivity of each halogen allows for selective, sequential transformations. nbinno.comontosight.ai
This compound (C₁₀H₂₀BrF) is a prime example of such a building block. nbinno.com Its dual halogen functionality makes it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The bromine atom can readily participate in nucleophilic substitution reactions or be used to form organometallic reagents for carbon-carbon bond formation. In contrast, the fluorine atom is generally less reactive, rendering the C-F bond more stable under many reaction conditions. This difference in reactivity is the key to its versatility.
The synthesis of this compound is typically achieved from precursors like 1,10-dibromodecane. ontosight.ai In this approach, one of the bromine atoms in 1,10-dibromodecane is selectively replaced by a fluorine atom using a suitable fluorinating agent.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 334-61-2 |
| Molecular Formula | C₁₀H₂₀BrF |
| Molecular Weight | 239.17 g/mol |
| Appearance | Colorless transparent liquid |
| Boiling Point | 264.9°C |
| Density | 1.126 g/cm³ |
| Refractive Index | 1.443 |
| Flash Point | 117.4°C |
Data sourced from multiple references.
The development and availability of these halogenated decane building blocks are crucial for advancing synthetic chemistry, enabling the construction of complex target molecules with high precision and efficiency.
Reactivity, Reaction Mechanisms, and Bond Transformations of 1 Bromo 10 Fluorodecane
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces the halogen atom (the leaving group). In 1-bromo-10-fluorodecane, the two halogen atoms exhibit starkly different reactivities in these reactions.
The reactivity of a haloalkane in nucleophilic substitution reactions is largely dependent on two key factors: the polarity of the carbon-halogen bond and the leaving group ability of the halide ion. While the C-F bond is more polar than the C-Br bond due to fluorine's high electronegativity, the determining factor for reactivity is the strength of the carbon-halogen bond. youtube.comsavemyexams.com The C-F bond is one of the strongest single bonds to carbon, making fluoroalkanes generally unreactive in nucleophilic substitution reactions. libretexts.orgchemguide.co.uk Conversely, the C-Br bond is significantly weaker and thus, bromide is a much better leaving group than fluoride (B91410). quora.comchemistryguru.com.sg
This difference in bond strength dictates that nucleophilic attack will selectively occur at the carbon atom bonded to bromine. The reaction rate for nucleophilic substitution in haloalkanes follows the trend R-I > R-Br > R-Cl > R-F. libretexts.orgquora.com Therefore, this compound will react with nucleophiles almost exclusively at the C-1 position, displacing the bromide ion, while the C-F bond at the C-10 position remains intact. This differential reactivity is a key feature utilized in the synthetic applications of such bifunctional molecules.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Energy (kJ/mol) | Electronegativity of Halogen | Leaving Group Ability |
|---|---|---|---|
| C-F | 467 - 485 | 4.0 | Very Poor |
| C-Cl | 328 - 346 | 3.0 | Moderate |
| C-Br | 276 - 290 | 2.8 | Good |
| C-I | 228 - 240 | 2.5 | Excellent |
Data sourced from multiple organic chemistry resources. youtube.comsavemyexams.com
Regioselectivity refers to the preference of a reaction to occur at a particular site in a molecule. wikipedia.org As established, the inherent difference in the leaving group ability of bromide versus fluoride ensures high regioselectivity in nucleophilic substitution reactions of this compound. Functionalization will preferentially happen at the brominated terminus. nih.gov
Stereochemical control is concerned with the spatial arrangement of atoms in the product. Since this compound is an achiral molecule (it has no stereocenters), reactions at the C-1 position will not exhibit stereochemical control unless the incoming nucleophile and the subsequent reaction conditions create a new chiral center. If a substitution reaction were to create a chiral center at C-1, the mechanism of the reaction (SN1 or SN2) would determine the stereochemical outcome. An SN2 reaction, being a single concerted step, proceeds with an inversion of configuration. pearson.com An SN1 reaction, which proceeds through a planar carbocation intermediate, would typically result in a racemic mixture of products. For a primary haloalkane like this compound, the SN2 mechanism is strongly favored due to the low steric hindrance and the relative instability of a primary carbocation. chemguide.co.uklumenlearning.com
Elimination Reactions and Alkene Formation
When treated with a base, haloalkanes can undergo elimination reactions to form alkenes, a process known as dehydrohalogenation. wikipedia.orgwikipedia.org This reaction involves the removal of the halogen atom and a hydrogen atom from an adjacent carbon. organicmystery.com
Dehydrohalogenation typically proceeds through either a one-step (E2) or a two-step (E1) mechanism. byjus.com The E2 mechanism is bimolecular and involves a concerted step where the base removes a proton from the β-carbon at the same time the halide leaving group departs from the α-carbon. lumenlearning.commsu.edu The E1 mechanism is unimolecular and involves the initial formation of a carbocation, followed by deprotonation by a base. byjus.com
For primary haloalkanes like this compound, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. lumenlearning.commsu.edu The reaction rate increases with increasing alkyl substitution, following the trend of tertiary > secondary > primary haloalkanes, which reflects the stability of the resulting alkene product. iitk.ac.inlibretexts.org Due to the much better leaving group ability of bromide, elimination will preferentially involve the C-Br bond, leading to the formation of 10-fluorodec-1-ene. Elimination involving the C-F bond is highly unlikely under typical conditions.
Stereospecificity is a property of a reaction mechanism that leads to different stereoisomeric products from different stereoisomeric reactants. masterorganicchemistry.com While the substrate this compound is achiral, the principles of stereospecificity in elimination reactions are still relevant. The E2 reaction has a strong stereochemical requirement for the hydrogen atom and the leaving group to be in an anti-periplanar conformation (a dihedral angle of 180°). iitk.ac.in This arrangement allows for the most efficient overlap of orbitals in the transition state to form the new pi bond of the alkene. msu.edu Since the elimination from this compound can only form one alkene product (10-fluorodec-1-ene), there are no E/Z stereoisomers to consider. However, this stereochemical requirement is crucial in more complex systems.
Carbon-Halogen Bond Activation and Cross-Coupling Methodologies
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions involve the activation of a carbon-halogen bond. In the context of this compound, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective cross-coupling reactions.
The activation of C-X bonds by transition metals (like Palladium, Nickel, or Copper) is much more facile for bromides and iodides than for chlorides, and especially fluorides. The C-F bond is generally considered inert to the oxidative addition step that initiates most cross-coupling catalytic cycles, except under specific and harsh conditions. mdpi.comresearchgate.net This provides a powerful tool for selective functionalization.
For example, this compound can undergo a Suzuki, Heck, or Sonogashira coupling reaction at the C-Br end of the molecule, leaving the C-F bond untouched. This allows for the introduction of a variety of alkyl, alkenyl, alkynyl, or aryl groups at one end of the decane (B31447) chain while preserving the fluoro group at the other end for potential subsequent transformations. While methods for activating the strong C-F bond in sp³-hybridized carbons are an area of active research, they typically require specific reagents like Lewis acids or involve single-electron transfer mechanisms and are not as common as C-Br activation. nih.govspringernature.com This differential reactivity makes compounds like this compound valuable bifunctional building blocks in complex organic synthesis.
Single-Electron Transfer Processes in Bromo-Fluoroalkanes
Single-electron transfer (SET) represents a fundamental process in the activation of carbon-halogen bonds in bromo-fluoroalkanes like this compound. In an SET event, an electron is transferred from a donor species (a reductant, such as a metal or a photoexcited catalyst) to the haloalkane substrate. This transfer results in the formation of a transient radical anion.
The fate of this radical anion is dictated by the relative strengths of the carbon-halogen bonds within the molecule. The carbon-bromine (C-Br) bond is significantly weaker (bond dissociation energy ~293 kJ/mol) than the carbon-fluorine (C-F) bond (~485 kJ/mol). Consequently, the radical anion rapidly undergoes dissociative electron transfer, leading to the cleavage of the weaker C-Br bond to form an alkyl radical and a bromide anion. The highly stable C-F bond typically remains intact during this process.
This selective C-Br bond cleavage via SET is a cornerstone of various synthetic methodologies. For instance, photoredox catalysis can initiate SET pathways under mild conditions using visible light. acs.orgacs.org In such systems, a photosensitizer absorbs light and transfers an electron to the bromo-fluoroalkane, triggering the selective debromination and generating a decylfluoride radical intermediate that can be trapped or further reduced. semanticscholar.org The reduction of aryl bromides and chlorides can occur via the formation of a radical anion, which then undergoes a rate-determining fragmentation. acs.org
Reactivity with Low-Valent Metal Species for C-F and C-Br Functionalization
Low-valent metal species, characterized by their electron-rich nature, are potent reagents for the activation and functionalization of carbon-halogen bonds. organic-chemistry.orgnih.gov In a molecule such as this compound, these reagents exhibit pronounced chemoselectivity due to the disparate nature of the C-Br and C-F bonds.
The C-Br bond is more susceptible to oxidative addition by low-valent transition metals. This process involves the insertion of the metal center into the C-Br bond, forming an organometallic intermediate. This reactivity is widely exploited in classic cross-coupling reactions.
Conversely, the activation of the robust C-F bond is a significantly greater challenge and often requires highly reactive, specialized main-group reagents rather than traditional transition metal complexes. acs.orgsemanticscholar.org The high bond dissociation energy of the C-F bond makes oxidative addition reactions with transition metals exceedingly rare. semanticscholar.org However, progress has been made using low-valent main-group compounds, particularly those of magnesium.
Recent studies have demonstrated that low-valent magnesium species containing a magnesium-magnesium (Mg-Mg) bond can effectively activate and functionalize even the strong C(sp³)–F bonds of fluoroalkanes. acs.orgsemanticscholar.orgwikipedia.org These reactions transform the inert C-F bond into a reactive carbon-magnesium (C-Mg) bond, essentially forming a Grignard-like reagent from a fluorocarbon. semanticscholar.org This transformation allows for subsequent reactions with a range of electrophiles, leading to new C-B, C-Si, C-Sn, or C-C bonds. semanticscholar.orgwikipedia.org
The reaction is tolerant of various structural motifs in the fluoroalkane, including primary, secondary, and tertiary C-F bonds. semanticscholar.orgwikipedia.org This methodology represents a significant advance, enabling the use of fluorocarbons as synthons in organic chemistry.
| Fluoroalkane Substrate | Alkyl Type | Resulting Organomagnesium Product Yield |
|---|---|---|
| 1-Fluorooctane | Primary (1°) | Good |
| 1-Fluoro-3,3-dimethylbutane | Primary (1°) | Good |
| 2-Fluorooctane | Secondary (2°) | Good |
| Cyclohexyl fluoride | Secondary (2°) | Good |
| cis/trans-4-tert-Butylcyclohexyl fluoride | Secondary (2°) | Good (single trans diastereomer formed) |
| 1-Fluoroadamantane | Tertiary (3°) | Good |
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of C-F bond activation by Mg-Mg species. acs.orgorganic-chemistry.org These calculations suggest that the reaction does not proceed via a conventional oxidative addition pathway. Instead, the activation of sp³ C-F bonds occurs through a remarkable frontside nucleophilic attack. acs.orgsemanticscholar.org
In this proposed SN2-like mechanism, the electron pair of the Mg-Mg bond acts as the nucleophile, attacking the carbon atom of the C-F bond. acs.org Simultaneously, the carbon substituent functions as the leaving group. The transition state for this process shows a significant elongation of the C-F bond and short Mg-F distances, consistent with a frontside attack mechanism. acs.org For the activation of C-F bonds in fluoroarenes, the mechanism is described as a concerted SNAr-like pathway where one magnesium center acts as a nucleophile and the other as an electrophile. organic-chemistry.org
Reductive Debromination and Defluorination Strategies
Reductive dehalogenation is the process of replacing a carbon-halogen bond with a carbon-hydrogen bond. rsc.org Given the substantial difference in bond strength, the selective reductive debromination of this compound in the presence of the C-F bond is readily achievable.
Common strategies for reductive debromination include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). It is a highly effective and clean method for removing bromine. Bromides are reduced more quickly and under milder conditions than chlorides, and C-F bonds are typically inert to these conditions. wikipedia.orgnih.gov
Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) are classic choices for radical-based dehalogenations. However, due to the toxicity of tin compounds, tin-free alternatives are preferred. acs.org
Photoredox Catalysis: As mentioned, visible-light photoredox catalysis provides a mild and efficient method for cleaving C-Br bonds. acs.orgacs.org Using a photosensitizer, a sacrificial electron donor, and a hydrogen atom source, unactivated alkyl bromides can be smoothly converted to the corresponding alkanes. acs.org
Reductive defluorination is far more challenging and requires harsh conditions or specialized reagents. electronicsandbooks.com Recent advances have employed frustrated Lewis pairs (FLPs) or super-photoreductants to cleave C-F bonds. electronicsandbooks.comyoutube.com For a molecule like this compound, virtually all standard reductive methods would selectively cleave the C-Br bond, leaving the C-F bond untouched. wikipedia.org
Non-Covalent Interactions: Halogen Bonding in this compound Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction is highly directional and arises from a region of positive electrostatic potential on the halogen atom.
In this compound, both bromine and fluorine atoms are present, but their ability to participate as halogen bond donors is dramatically different. The bromine atom can act as a halogen bond donor, while the fluorine atom generally cannot. This difference is explained by the concept of the σ-hole.
Computational studies have revealed that the electron density around a covalently bonded halogen atom is anisotropically distributed. This leads to the formation of a "σ-hole," which is a region of lower electron density (and often positive electrostatic potential) located on the halogen atom (X) along the axis of the R-X covalent bond. The magnitude and sign of the electrostatic potential of this σ-hole determine the halogen's ability to act as a halogen bond donor.
Bromine: For bromine bonded to a carbon atom, the σ-hole is positive. electronicsandbooks.com This positive region can interact attractively with Lewis bases like the lone pairs on oxygen or nitrogen atoms, forming a C-Br···Y halogen bond.
Fluorine: In contrast, for fluorine in most organic molecules, the σ-hole is negative due to fluorine's high electronegativity and the resulting accumulation of electron density. electronicsandbooks.com A negative σ-hole cannot engage in attractive electrostatic interactions with nucleophiles, and therefore, fluorine is generally considered a very poor halogen bond donor and typically acts as a hydrogen bond acceptor instead.
This electrophilic anisotropy is a key feature governing the intermolecular interactions of this compound. The bromine end of the molecule can participate in directional halogen bonding, influencing its physical properties and interactions with other molecules, while the fluorine end is more likely to engage in weaker, less directional interactions or act as a hydrogen bond acceptor.
| Halogen (X) | Electronegativity | Typical Sign of σ-Hole Electrostatic Potential | Ability to Act as Halogen Bond Donor |
|---|---|---|---|
| Fluorine (F) | 3.98 | Negative | No (generally acts as an acceptor) |
| Chlorine (Cl) | 3.16 | Positive (weak to moderate) | Yes |
| Bromine (Br) | 2.96 | Positive (moderate to strong) | Yes |
| Iodine (I) | 2.66 | Positive (strong) | Yes |
Influence of Molecular Environment on Halogen Bond Strength and Directionality
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. In the case of this compound, the bromine atom is the primary participant in halogen bonding.
The strength and directionality of the halogen bond formed by the bromine atom in this compound are influenced by several factors within its molecular environment:
The σ-Hole of Bromine : The bromine atom in this compound possesses a σ-hole, a region of positive electrostatic potential, which is fundamental to its ability to form halogen bonds. The magnitude of this positive potential is a key determinant of the halogen bond strength.
Influence of the Terminal Fluorine Atom : The highly electronegative fluorine atom at the 10-position exerts an electron-withdrawing inductive effect (-I effect) through the carbon chain. This effect can influence the electronic properties of the C-Br bond at the 1-position. While the effect diminishes over the long ten-carbon chain, it can still lead to a slight enhancement of the positive character of the σ-hole on the bromine atom. A more positive σ-hole generally results in a stronger halogen bond.
Solvent Effects : The polarity of the solvent can significantly impact the strength of halogen bonds. Polar solvents can compete with the halogen bond acceptor, potentially weakening the interaction. Conversely, non-polar solvents are less likely to interfere, allowing for stronger halogen bonding.
Nature of the Halogen Bond Acceptor : The strength of the halogen bond is also dependent on the nature of the nucleophile (halogen bond acceptor). Stronger Lewis bases, with more available electron density, will form stronger halogen bonds with the bromine atom of this compound.
Table 1: Theoretical Halogen Bond Interaction Energies
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) |
| 1-bromodecane (B1670165) | Pyridine | -4.5 |
| This compound | Pyridine | -4.7 |
| 1-iododecane | Pyridine | -6.2 |
Note: The data in this table is illustrative and based on computational models of similar systems to demonstrate the expected trend. Specific experimental or calculated values for this compound were not available in the searched literature.
The directionality of the halogen bond is a defining characteristic, with the R-Br•••N (where N is the nucleophile) angle typically approaching 180°. This high degree of directionality is crucial for the formation of ordered supramolecular structures.
Supramolecular Assemblies Driven by Halogen Bonding
The directional nature of halogen bonds makes this compound a potential building block for the construction of well-defined supramolecular assemblies. The interplay of halogen bonding, van der Waals forces, and potentially "fluorous" interactions can lead to the formation of complex and ordered structures.
Chain-like and Network Structures : The bifunctional nature of this compound, with a halogen bond donor (Br) at one end, allows for the formation of linear chains or more complex networks when co-crystallized with suitable halogen bond acceptors. For instance, with a ditopic acceptor, a one-dimensional chain can be formed.
Table 2: Potential Supramolecular Motifs with this compound
| Interacting Molecules | Primary Driving Interaction | Resulting Supramolecular Motif |
| This compound + Dipyridyl compound | Halogen Bonding | 1D Linear Chain |
| This compound | Halogen Bonding + van der Waals | 2D Sheet-like structure |
| This compound + Fluorinated Carboxylic Acid | Halogen Bonding + C-F•••H-C interactions | Complex 3D Network |
Note: This table presents hypothetical supramolecular motifs based on the known principles of crystal engineering and halogen bonding, as specific examples involving this compound are not documented in the available literature.
The design of supramolecular assemblies using molecules like this compound is an active area of research in crystal engineering and materials science. The ability to control the assembly of molecules through weak, directional interactions opens up possibilities for the creation of new materials with tailored properties.
Computational and Theoretical Investigations of 1 Bromo 10 Fluorodecane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a flexible molecule like 1-bromo-10-fluorodecane, these methods can predict its preferred shapes and the energies associated with its chemical bonds.
Density Functional Theory (DFT) Studies on Conformational Landscapes
The long carbon chain of this compound allows for a multitude of spatial arrangements, or conformations. Density Functional Theory (DFT) is a powerful and widely used computational method to explore these "conformational landscapes." By calculating the potential energy of different conformers, researchers can identify the most stable, low-energy structures that the molecule is likely to adopt.
Ab Initio Methods for Bond Dissociation Energies and Reaction Barriers
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of studying chemical bonds and reactions. A key property of interest for this compound would be the bond dissociation energies (BDEs) of the C-Br and C-F bonds. Calculating the energy required to break these bonds provides insight into the molecule's thermal stability and potential reaction pathways. For instance, comparing the C-Br and C-F BDEs would indicate which bond is more likely to cleave under specific conditions. High-level ab initio methods like Coupled Cluster (CC) theory or composite methods like G4 theory are often employed for accurate BDE predictions. researchgate.net
Furthermore, these methods can be used to calculate the energy barriers for various chemical reactions involving this compound, such as nucleophilic substitution at either the bromine or fluorine-bearing carbon. This would help in predicting reaction rates and understanding the mechanisms of its chemical transformations.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations often model molecules in the gas phase (in isolation), real-world chemistry happens in solution. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including the explicit influence of solvent molecules.
For this compound, MD simulations could be employed to understand how its conformation and dynamics change in different solvents. For example, in a polar solvent, the polar C-F and C-Br bonds would interact with solvent molecules, potentially stabilizing certain conformations over others. MD simulations can track the movement of every atom over time, providing a movie-like view of the molecule's behavior. This would reveal information about its flexibility, diffusion, and the organization of solvent molecules around it.
Predictive Modeling of Reactivity and Selectivity
Building on the insights from quantum chemistry and molecular dynamics, predictive models can be developed to understand and design chemical reactions involving this compound.
Transition State Characterization and Reaction Pathway Elucidation
When a chemical reaction occurs, it passes through a high-energy state known as the transition state. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can be used to locate these fleeting structures on the potential energy surface.
For this compound, characterizing the transition states for reactions like substitution or elimination at either the bromo- or fluoro-substituted end would elucidate the preferred reaction pathways. This would involve calculating the energy profile along the reaction coordinate, from reactants to products, passing through the transition state.
Computational Approaches for Rational Design of Chemical Transformations
The ultimate goal of computational chemistry in this context is to guide the design of new and efficient chemical reactions. By understanding the factors that control the reactivity and selectivity of this compound, computational models can be used to predict how changes in the reaction conditions (e.g., solvent, temperature, catalyst) or the structure of the reactants will affect the outcome.
For example, if one wanted to selectively replace the bromine atom without affecting the fluorine atom, computational models could help in identifying a suitable nucleophile and solvent system that would favor this outcome. This predictive power can significantly accelerate the discovery and optimization of new synthetic methods.
Advanced Applications and Research Frontiers for 1 Bromo 10 Fluorodecane
Biomedical and Chemical Biology Applications
The distinct properties of the terminal halogen atoms on the decane (B31447) chain allow for targeted applications in the life sciences, from enhancing the properties of bioactive molecules to building functional biocompatible structures.
Role of Fluorine in Enhancing Metabolic Stability and Modulating Bioactivity of Organic Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net In the context of a long-chain scaffold like 1-bromo-10-fluorodecane, the terminal fluorine atom imparts several advantageous characteristics.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. nih.govannualreviews.org Strategic placement of fluorine at a site that would otherwise be susceptible to oxidative metabolism can block this process, thereby increasing the metabolic stability and bioavailability of the parent molecule. tandfonline.combenthamscience.com While the primary site of reactivity on this compound is the bromo group, the fluorinated terminus provides a metabolically robust anchor. Research has shown that replacing a hydrogen with fluorine can significantly improve metabolic stability profiles. nih.gov This stability is crucial for developing long-acting therapeutic agents or robust molecular probes for biological studies.
Interactive Data Table: Comparison of C-H and C-F Bond Properties
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Fluorine (C-F) Bond | Significance for this compound |
|---|---|---|---|
| Bond Energy | ~414 kJ/mol nih.gov | ~441 kJ/mol nih.gov | Higher energy of C-F bond enhances metabolic stability. nih.gov |
| Electronegativity | H: 2.20 | F: 3.98 researchgate.net | High electronegativity of fluorine alters molecular properties. researchgate.net |
| Van der Waals Radius | H: 1.20 Å mdpi.com | F: 1.47 Å mdpi.com | Fluorine is a minimal steric perturbation for hydrogen. tandfonline.commdpi.com |
Exploitation of Halogen Bonding in Ligand Design for Molecular Recognition
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) like an oxygen, nitrogen, or sulfur atom found in biological macromolecules. acs.org This interaction is directional and has emerged as a valuable tool in rational drug design and molecular recognition. nih.govrsc.org
In this compound, both the bromine and fluorine atoms can theoretically participate in halogen bonds, but their capacities differ significantly. The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. biorxiv.orgacs.org
Bromine as a Halogen Bond Donor: The bromine atom in this compound is a competent halogen bond donor. Its electron density is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, which can engage in attractive interactions with electron-rich atoms in a protein's binding pocket. acs.orgfrontiersin.org This directional interaction can enhance both the affinity and selectivity of a ligand for its target. nih.gov
Fluorine in Halogen Bonding: Fluorine is the least likely of the halogens to form a halogen bond due to its low polarizability and high electronegativity. biorxiv.orgfrontiersin.org It typically acts as a halogen bond acceptor (a Lewis base). Therefore, in this molecule, the fluorine atom is not expected to be a significant halogen bond donor but could interact with other sites as a weak hydrogen bond acceptor.
The tunability of halogen bonds by changing the halogen atom is a key advantage in ligand design. acs.orgresearchgate.net The bromo-functionalized end of this compound can be incorporated into larger ligands to provide a specific, directional interaction with a biological target, contributing to molecular recognition and binding affinity. acs.org
Fabrication of Functionalized Biocompatible Scaffolds for Research Purposes
Molecular scaffolds are core structures used to assemble multifunctional agents for a wide range of applications in chemistry and biomedical sciences. mdpi.com The bifunctional nature of this compound makes it an interesting building block for creating such scaffolds.
The bromine atom serves as a reactive handle for further chemical modification. rsc.org It can be readily displaced through nucleophilic substitution reactions, allowing for the attachment of various functional moieties such as targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorophores), or therapeutic payloads. This versatility allows for the construction of complex, multifunctional molecules built upon the decane backbone. mdpi.com
The long, flexible decane chain can act as a spacer, separating different functional units of a complex molecule to prevent steric hindrance and allow each component to function optimally. The fluorinated end of the chain provides a stable, biocompatible terminus. Fluoropolymers and fluorinated surfaces are known for their low surface energy and chemical inertness, properties that can be beneficial in designing biocompatible materials that resist non-specific protein adsorption. wikipedia.org
For example, this compound could be used to create surface-modified materials. By attaching the bromo- end to a surface, a monolayer of fluorinated chains can be formed, creating a low-energy, biocompatible interface for use in biosensors, medical implants, or as coatings for cell culture plates to study cellular adhesion and signaling. nih.gov
Materials Science and Engineering
The distinct reactivity of the bromine atom and the properties imparted by the fluorine atom make this compound a candidate for the synthesis of novel materials with tailored functionalities.
Development of Functional Polymeric Materials via Halogenated Decane Monomers
Halogenated hydrocarbons are important precursors in polymer chemistry. wikipedia.orgnumberanalytics.com Molecules like this compound can potentially serve as monomers or chain-transfer agents in polymerization reactions.
The carbon-bromine bond can be cleaved to initiate radical polymerization or can participate in controlled polymerization techniques. While chlorinated and fluorinated alkenes are common monomers for polymers like PVC and PTFE, dihalogenated alkanes can also be used to synthesize polymers. wikipedia.org For instance, a molecule with two reactive halogen ends could undergo polycondensation reactions. While this compound has only one highly reactive (bromo) end, it could be used to create polymers with fluorinated side chains or as an end-capping agent to introduce a fluorinated terminus to a polymer chain.
The incorporation of the fluorodecyl group into a polymer can significantly modify the material's bulk properties. Fluorinated polymers are known for their:
Thermal stability
Chemical resistance
Low surface energy and hydrophobicity wikipedia.org
These properties are desirable in a wide range of applications, including the development of advanced coatings, specialty membranes, and high-performance elastomers. The presence of the long alkyl chain would also influence the flexibility and processing characteristics of the resulting polymer.
Design of Host-Guest Systems for Specific Molecular Recognition and Separation
Host-guest chemistry involves the creation of larger "host" molecules that have cavities capable of binding smaller "guest" molecules through non-covalent interactions. researchgate.net This principle is fundamental to applications such as molecular sensing, catalysis, and separation science. nih.gov
Halogenated organic compounds can act as guests in various host-guest systems. researchgate.netresearchgate.net The binding is often driven by a combination of van der Waals forces, hydrophobic interactions, and, importantly, halogen bonding. acs.orgresearchgate.net
This compound, as a guest molecule, could be selectively captured by a host system designed to recognize its specific size, shape, and chemical features. For instance, a macrocyclic host with a hydrophobic cavity and a Lewis basic site positioned to form a halogen bond with the bromine atom could exhibit high selectivity for this molecule over other alkanes or haloalkanes. rsc.orgacs.org Recent research has demonstrated the ability of crystalline macrocycles to discriminate between halogenated compounds based on length and the nature of the halogen, allowing for their selective separation. nih.govrsc.org
Furthermore, host systems can be designed to interact specifically with the fluorinated portion of the molecule. While fluorine is a weak halogen bond donor, the polarity and unique electronic nature of the C-F bond can be exploited for recognition. Systems have been developed for the selective capture of fluorinated compounds, which is relevant for both environmental remediation and the purification of fluorinated materials. acs.orgacs.org The ability to design host systems for the specific recognition and separation of molecules like this compound opens up possibilities in purification processes and the development of chemical sensors. rsc.orgresearchgate.net
Nanoscale Materials Fabrication Incorporating Halogenated Building Blocks
The unique properties of halogenated organic compounds, such as this compound, position them as valuable building blocks in the fabrication of advanced nanoscale materials. ijrpr.com Their utility stems from the specific reactivity and influence of the halogen atoms on the material's ultimate structure and properties. ijrpr.com While direct research on this compound in this specific application is nascent, the principles of using similar halogenated alkanes provide a strong indication of its potential.
Halogenated alkanes play a crucial role in the surface functionalization of nanowires. For instance, the surfaces of germanium (Ge) nanowires can be passivated with halogens (Cl, Br, I), which not only removes the native oxide layer but also prepares the surface for further functionalization. acs.org This halogenated layer can then be reacted with alkyl Grignard reagents or alkanethiols to create stable, functionalized nanowires with tailored surface properties. acs.org The stability of this passivation against reoxidation has been observed to increase with the size of the halogen atom, suggesting that bromo-functionalized surfaces offer significant stability. acs.org In this context, the bromo- group of this compound could be used to anchor the molecule to a nanowire surface, while the fluoro- group at the other end could impart specific properties like hydrophobicity or serve as a point for further chemical modification.
In the realm of nanoparticle synthesis, halogenated compounds are instrumental. They can act as precursors or capping agents in the formation of metallic and semiconductor nanoparticles. The choice of halogen can influence the size, shape, and surface chemistry of the resulting nanoparticles. For example, the synthesis of silver and gold nanoparticles can be influenced by various reducing and capping agents, leading to particles with different morphologies and sizes. rsc.org While plant extracts are often highlighted in green synthesis approaches, the fundamental chemistry involves reduction of metal ions, a process where halogenated intermediates can play a role. rsc.orgnih.gov The dual halogen functionality of this compound offers intriguing possibilities for creating bifunctional nanoparticles or directing the assembly of nanoparticle superlattices. acs.org
Interactive Data Table: Properties of Halogenated Alkanes Relevant to Nanomaterial Fabrication
| Property | Relevance to Nanofabrication | Example Application with Halogenated Alkanes |
| Boiling Point | Influences reaction conditions and solvent choice for nanoparticle synthesis. | Higher boiling point haloalkanes can serve as high-temperature solvents or capping agents. libretexts.org |
| Solubility | Determines compatibility with other precursors and solvents in a synthesis mixture. | Haloalkanes are generally soluble in organic solvents used in nanoparticle synthesis. libretexts.org |
| Reactivity of C-X bond | The carbon-halogen bond provides a reactive site for surface attachment or further functionalization. | Alkyl halides are used for functional group interconversions in the synthesis of complex molecules. ijrpr.com |
| Polarity | The presence of halogens introduces polarity, affecting intermolecular interactions and self-assembly processes. | The polarity of the C-F bond can influence the biological and physical properties of designed molecules. innospk.com |
Environmental Impact and Degradation Pathways of Halogenated Decanes
The environmental fate of halogenated hydrocarbons is a significant area of research due to the persistence of some of these compounds. magtech.com.cn Understanding the degradation pathways of substances like this compound is crucial for assessing their environmental impact.
Photochemical and Biotic Degradation Mechanisms
Photochemical Degradation:
Halogenated organic compounds can undergo photochemical degradation through direct photolysis or photocatalysis. magtech.com.cntsijournals.com Direct photolysis involves the absorption of light by the molecule, leading to the cleavage of chemical bonds, often the carbon-halogen bond. magtech.com.cn The energy required for this process depends on the specific bond strength.
Photocatalytic degradation, often employing semiconductors like titanium dioxide (TiO2), is a more efficient process for breaking down halogenated compounds. mdpi.comresearchgate.net This method involves the generation of highly reactive species, such as hydroxyl radicals (•OH), upon UV irradiation of the photocatalyst. magtech.com.cnresearchgate.net These radicals can then attack the halogenated alkane, leading to its decomposition. For instance, studies on halogenated anesthetics have shown that photocatalytic oxidation can effectively degrade these compounds, with degradation rates being influenced by the specific molecular structure. mdpi.com It is plausible that this compound would be susceptible to similar photocatalytic degradation, likely initiating at the C-Br bond, which is generally weaker than the C-F bond.
Biotic Degradation:
Microbial degradation offers a pathway for the breakdown of halogenated alkanes in the environment. Certain bacteria have been shown to degrade halogenated aliphatic hydrocarbons. google.com Some microorganisms utilize monooxygenase enzymes to metabolize gaseous hydrocarbons, a process that can also act on halogenated compounds. google.com
Specifically, research has demonstrated that certain bacterial strains, such as Pseudomonas sp. strain 273, can degrade terminally fluorinated alkanes like 1-fluorodecane (B1670041) and 1,10-difluorodecane, using them as a source of carbon and energy. osti.gov The degradation process involves the cleavage of the carbon-fluorine bond, a typically strong bond, indicating specialized enzymatic machinery. osti.govresearchgate.net Given that this compound contains a fluorodecane structure, it is conceivable that similar microbial pathways could lead to its degradation. The presence of the bromine atom might influence the initial steps of the degradation process.
Assessment of Atmospheric Fate and Potential Byproducts
The atmospheric fate of a compound like this compound, which has a relatively high boiling point, is likely to be determined by its partitioning between the atmosphere, water, and soil. solubilityofthings.com If released into the atmosphere, its persistence will be governed by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH).
The degradation of halogenated compounds in the atmosphere can lead to the formation of various byproducts. For example, the photocatalytic degradation of halogenated anesthetics can produce smaller halogenated compounds and acids. mdpi.com While specific byproducts for this compound have not been documented, based on the degradation of similar compounds, potential atmospheric degradation byproducts could include smaller bromo- and fluoro-substituted alkanes, aldehydes, and carboxylic acids. The complete mineralization of the compound would lead to the formation of carbon dioxide, water, hydrogen bromide, and hydrogen fluoride (B91410). mdpi.com
Concluding Remarks and Future Research Perspectives
Interdisciplinary Integration in the Study of Bifunctional Haloalkanes
The future exploration of 1-Bromo-10-fluorodecane and related bifunctional haloalkanes will greatly benefit from an interdisciplinary approach, integrating principles from organic chemistry, polymer science, materials science, and chemical biology. The presence of two distinct functional groups in one molecule makes these compounds valuable building blocks for complex materials. wikipedia.org
In polymer chemistry, bifunctional molecules are essential for condensation polymerization to create materials like polyesters and polyamides. wikipedia.org For instance, this compound could serve as a unique monomer or chain-capping agent in the synthesis of specialized polymers. Its distinct termini could allow for the creation of block copolymers with tailored properties in a one-pot synthesis using a bifunctional initiator. rsc.org The incorporation of such bifunctional units can significantly enhance the thermal, mechanical, and optical properties of the resulting polymer composites. nih.gov
From a materials science perspective, the selective functionalization of each end of the molecule could be leveraged to create self-assembling monolayers on different surfaces, leading to novel coatings with specific functionalities. The study of such molecules contributes to a deeper understanding of the reactivity and fate of halogenated compounds in various environments. sinocurechem.com Collaboration with surface scientists and physicists would be crucial to characterize the properties of these materials and explore their potential applications in electronics and sensor technology. rsc.org
Unexplored Reactivity and Application Avenues for this compound
The differential reactivity of the C-Br and C-F bonds in this compound is a key area for future synthetic exploration. The carbon-bromine bond is generally more susceptible to nucleophilic substitution and the formation of organometallic reagents (like Grignard reagents) compared to the more inert carbon-fluorine bond. wikipedia.org This disparity in reactivity allows for selective manipulation of one end of the molecule while leaving the other intact for subsequent transformations.
One unexplored avenue is the use of this compound in multi-step, one-pot reactions where the bromine terminus is first reacted, followed by a different reaction at the fluorine terminus under a new set of conditions. Such strategies could streamline the synthesis of complex molecules. Brominated organic compounds are versatile intermediates in nucleophilic substitution and catalytic cross-coupling reactions, which can facilitate the rapid exploration of chemical space. researchgate.netnih.gov
Potential applications for this specific molecule and its derivatives are vast. They can be used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. sinocurechem.com For example, the long alkyl chain could impart lipophilicity to a biologically active molecule, while the terminal functional groups allow for covalent attachment to a target protein or another molecule. The development of bifunctional small molecules is a growing area of interest in chemical genetics and cell biology. acs.org
Table 1: Potential Research Directions for this compound
| Research Area | Potential Application | Key Chemical Transformation |
| Polymer Synthesis | Creation of novel block copolymers with tailored properties. | Sequential polymerization initiated at each terminus. |
| Materials Science | Development of functionalized self-assembling monolayers. | Surface grafting through selective reaction of one terminus. |
| Organic Synthesis | Use as a bifunctional building block in complex molecule synthesis. | Orthogonal reactions at the bromine and fluorine ends. |
| Medicinal Chemistry | Development of novel drug delivery systems or imaging agents. | Attachment of bioactive molecules and targeting ligands. |
Methodological Advancements in Characterization and Computational Chemistry
A deeper understanding of the structure, reactivity, and dynamics of this compound will be facilitated by advanced characterization techniques and computational chemistry. Modern spectroscopic methods are essential for elucidating the properties of such molecules. saylor.orglibretexts.org Techniques like ultrafast spectroscopy can provide unprecedented insights into chemical reactions and material properties on extremely short timescales. spectroscopyonline.com
Advanced spectroscopic techniques can enhance the understanding of the structure and nature of catalytic materials used in the functionalization of haloalkanes. datanose.nl For complex reaction mixtures involving bifunctional molecules, the integration of artificial intelligence and machine learning algorithms for interpreting spectroscopic data can help identify patterns and predict molecular behavior with high accuracy. spectroscopyonline.com
Computational chemistry offers powerful tools to predict the reactivity of this compound and to design experiments more efficiently. Quantum mechanical calculations can be employed to determine the energy barriers for different reaction pathways at the bromine and fluorine termini, thus predicting the selectivity of a given reaction. nist.govnih.gov Computational models can also be used to predict the regio- and site-selectivity of organic reactions. rsc.org These theoretical studies can complement experimental findings and provide a deeper understanding of the underlying reaction mechanisms. The use of computational tools can provide insights into the dynamics of molecular motions and can be used to predict what happens when one functional group is substituted for another.
Long-Term Research Goals and Societal Impact
The long-term research goals for bifunctional haloalkanes like this compound are tied to the broader objectives of developing more efficient and sustainable chemical processes and creating novel materials with advanced functionalities. These specialty chemicals are fundamental materials required for the creation of everyday products that enhance our quality of life. uiowa.edu
The development of new synthetic methods utilizing such bifunctional molecules can lead to more atom-economical and environmentally friendly processes. By enabling multi-step reactions in a single pot, waste can be minimized, and energy consumption can be reduced. Specialty chemicals play a significant role in sustainable manufacturing by enabling industries to reduce waste, conserve energy and water, and lower emissions. gspchem.com
The societal impact of this research can be seen in several areas. In the automotive and electronics industries, specialty chemicals are used to develop lightweight materials for more fuel-efficient vehicles and in the production of energy-efficient electronics. gspchem.com In the realm of public health, the unique properties of these molecules could be harnessed to create new drug delivery systems, advanced medical imaging agents, and novel therapeutic compounds. The specialty chemicals industry has a significant impact on various sectors of the global economy, including automotive, aeronautics, and electronics, and is in a position to have a substantial sustainability impact. engieimpact.com The continued exploration of compounds like this compound will undoubtedly contribute to technological innovation and the betterment of society. socma.org
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C10H20BrF | 239.17 | 264.85 (estimated) |
| 1-Bromodecane (B1670165) | C10H21Br | 221.18 | 238 |
| 1,10-Dibromodecane (B1670030) | C10H20Br2 | 300.08 | 299-301 |
Q & A
Q. What experimental controls are critical when studying this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
